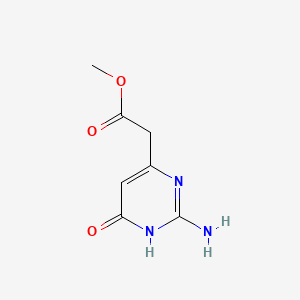Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)acetate
CAS No.: 86944-08-3
Cat. No.: VC15988486
Molecular Formula: C7H9N3O3
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 86944-08-3 |
|---|---|
| Molecular Formula | C7H9N3O3 |
| Molecular Weight | 183.16 g/mol |
| IUPAC Name | methyl 2-(2-amino-6-oxo-1H-pyrimidin-4-yl)acetate |
| Standard InChI | InChI=1S/C7H9N3O3/c1-13-6(12)3-4-2-5(11)10-7(8)9-4/h2H,3H2,1H3,(H3,8,9,10,11) |
| Standard InChI Key | BQKKDFSYRPCJOS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=CC(=O)NC(=N1)N |
Introduction
Chemical Identity and Structural Features
Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)acetate is a bicyclic organic compound featuring a pyrimidine ring substituted with amino, oxo, and methyl acetate groups. Its IUPAC name is methyl 2-(2-amino-6-oxo-1H-pyrimidin-4-yl)acetate, and its systematic designations include the SMILES notation COC(=O)CC1=CC(=O)NC(=N1)N and InChIKey BQKKDFSYRPCJOS-UHFFFAOYSA-N . The molecular weight is 183.16 g/mol, with a computed XLogP3 value of -1.5, indicating moderate hydrophilicity .
Structural Elucidation
The compound’s planar pyrimidine ring is functionalized at the 2-position with an amino group (-NH₂) and at the 6-position with a ketone (=O). The 4-position is substituted with a methyl acetate moiety (-CH₂COOCH₃), contributing to its ester-like reactivity . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
-
A singlet at δ 1.55 ppm corresponds to the methyl group of the acetate.
-
Peaks at δ 6.45 and 10.83 ppm are attributed to the NH₂ and pyrimidine NH protons, respectively .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)acetate typically involves condensation reactions between aminopyrimidine precursors and ester derivatives. A microwave-assisted method using cerium ammonium nitrate (CAN) as a catalyst has been reported for analogous pyrimidine compounds, yielding products in 60% purity without requiring recrystallization . For example, reacting 2-hydrazineylpyrimidines with pyruvic acid under microwave irradiation at 80°C for 8 minutes facilitates cyclization and esterification .
Table 1: Comparative Synthesis Methods for Pyrimidine Derivatives
| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Microwave irradiation | CAN | 80 | 60 | |
| Conventional heating | None | 100 | 45 |
Purification and Quality Control
High-performance liquid chromatography (HPLC) is employed to confirm purity (>99%), with recrystallization in ethanol as a standard purification step . Spectral validation via infrared (IR) spectroscopy shows characteristic carbonyl stretches at 1751 cm⁻¹ (ester C=O) and 1632 cm⁻¹ (pyrimidine C=O) .
Physicochemical Properties
Computed Properties
PubChem-derived data highlight key physicochemical parameters:
Table 2: Physicochemical Profile of Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)acetate
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 183.16 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 3 | |
| Topological Polar Surface Area | 103 Ų |
Solubility and Stability
The compound exhibits limited solubility in aqueous media (logP = -1.5) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies indicate degradation under acidic conditions due to ester hydrolysis, necessitating storage at 4°C in inert atmospheres .
Analytical Characterization
Spectroscopic Data
-
IR (ATR): Bands at 3402 cm⁻¹ (N-H stretch) and 1751 cm⁻¹ (C=O stretch) .
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.55 (s, 3H, CH₃), 3.65 (s, 3H, OCH₃), 6.45 (s, 2H, NH₂), 10.83 (s, 1H, NH) .
-
Mass Spectrometry: ESI-MS m/z 184.07 [M+H]⁺, confirming molecular weight .
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation with a retention time of 6.2 minutes, ensuring purity assessment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume